molecular formula C14H21N3O B8684423 N-(2-Methylphenyl)-4-methylpiperazine-1-carboxyamide

N-(2-Methylphenyl)-4-methylpiperazine-1-carboxyamide

Cat. No.: B8684423
M. Wt: 247.34 g/mol
InChI Key: PMUMXJFDGVQJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methylphenyl)-4-methylpiperazine-1-carboxyamide is a useful research compound. Its molecular formula is C14H21N3O and its molecular weight is 247.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

N-(2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C14H21N3O/c1-12-5-3-4-6-13(12)15-14(18)11-17-9-7-16(2)8-10-17/h3-6H,7-11H2,1-2H3,(H,15,18)

InChI Key

PMUMXJFDGVQJNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2CCN(CC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of triphosgene (1.469 g, 4.95 mmol) in chloroform (10 ml) was added dropwise with a solution of 1-methylpiperazine (1.5 g, 15 mmol) in chloroform (10 ml) with stirring under ice cooling, and the mixture was stirred at room temperature for one hour. The resulting suspension of acid chloride was added dropwise with a solution of ortho-toluidine (1.071 g, 10 mmol) in chloroform (10 ml), and added with triethylamine (1.518 g, 15 mmol), and the mixture was refluxed for 12 hours. The reaction mixture was added to water to precipitate a diphenyl urea derivative, which was separated by filtration. Then, the aqueous layer was made sufficiently acidic with 10% hydrochloric acid and washed with dichloromethane. The aqueous layer was made sufficiently basic with 20% aqueous potassium carbonate and extracted with dichloromethane. The organic layer washed with a small volume of water and dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure. The resulting mixture was recrystallized from ethyl acetate/n-hexane to obtain colorless acicular crystals. Melting point: 148-149° C.
Quantity
1.469 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.071 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1.518 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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